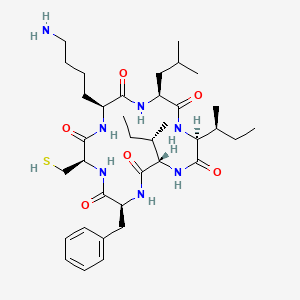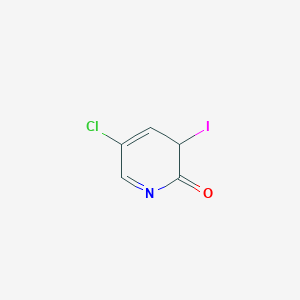
ZnAF-1F (tetraTFA)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ZnAF-1F (tetraTFA) is a potent fluorophore with a dissociation constant (Kd) value of 2.2 nM. It is primarily used as a fluorescent probe for detecting zinc ions (Zn²⁺) within cells. The compound exhibits an excitation wavelength of 489 nm and an emission wavelength of 514 nm .
準備方法
Synthetic Routes and Reaction Conditions
ZnAF-1F (tetraTFA) is synthesized through a series of chemical reactions involving the attachment of fluorophores to zinc ion receptors. The synthetic route typically involves the use of fluorescein as the fluorophore due to its favorable excitation and emission properties. The reaction conditions often include neutral to slightly acidic environments to ensure the stability of the compound .
Industrial Production Methods
Industrial production of ZnAF-1F (tetraTFA) involves large-scale synthesis using automated chemical reactors. The process is optimized to maintain high purity levels (≥98%) and involves stringent quality control measures to ensure consistency and reliability of the product .
化学反応の分析
Types of Reactions
ZnAF-1F (tetraTFA) primarily undergoes complexation reactions with zinc ions. It acts as a zinc sensor in neutral and slightly acidic conditions. The compound does not typically undergo oxidation, reduction, or substitution reactions under standard laboratory conditions .
Common Reagents and Conditions
The common reagents used in the synthesis and application of ZnAF-1F (tetraTFA) include fluorescein, zinc ion receptors, and various buffering agents such as HEPES. The reaction conditions are carefully controlled to maintain the integrity of the fluorophore and ensure accurate detection of zinc ions .
Major Products Formed
The major product formed from the reaction of ZnAF-1F (tetraTFA) with zinc ions is a fluorescent complex that emits light at 514 nm when excited at 489 nm. This fluorescence is used to detect and quantify the presence of zinc ions in biological samples .
科学的研究の応用
ZnAF-1F (tetraTFA) has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe to study zinc ion dynamics in various chemical reactions.
Biology: Employed in cellular imaging to detect and monitor zinc ion concentrations within cells.
Medicine: Utilized in medical research to investigate the role of zinc ions in various physiological and pathological processes.
Industry: Applied in the development of diagnostic tools and sensors for detecting zinc ions in environmental and industrial samples .
作用機序
ZnAF-1F (tetraTFA) functions by binding to zinc ions through its zinc ion receptors. This binding induces a conformational change in the fluorophore, resulting in an increase in fluorescence intensity. The molecular targets of ZnAF-1F (tetraTFA) are zinc ions, and the pathways involved include the complexation of zinc ions with the fluorophore, leading to the emission of light at 514 nm .
類似化合物との比較
ZnAF-1F (tetraTFA) is unique due to its high sensitivity and specificity for zinc ions. Similar compounds include:
ZnAF-1: Another fluorophore used for zinc ion detection, but with different excitation and emission properties.
ZnAF-2F: A derivative of ZnAF-1F with slightly different chemical properties and applications
ZnAF-1F (tetraTFA) stands out due to its high dissociation constant and its ability to function effectively in neutral and slightly acidic conditions, making it a valuable tool in various scientific research fields .
特性
分子式 |
C42H30F14N4O13 |
|---|---|
分子量 |
1064.7 g/mol |
IUPAC名 |
6-[2-[bis(pyridin-2-ylmethyl)amino]ethylamino]-2',7'-difluoro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C34H26F2N4O5.4C2HF3O2/c35-27-14-25-31(16-29(27)41)44-32-17-30(42)28(36)15-26(32)34(25)24-8-7-20(13-23(24)33(43)45-34)39-11-12-40(18-21-5-1-3-9-37-21)19-22-6-2-4-10-38-22;4*3-2(4,5)1(6)7/h1-10,13-17,39,41-42H,11-12,18-19H2;4*(H,6,7) |
InChIキー |
XUFXMIZKXMZEHS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)CN(CCNC2=CC3=C(C=C2)C4(C5=CC(=C(C=C5OC6=CC(=C(C=C64)F)O)O)F)OC3=O)CC7=CC=CC=N7.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![8-Azaspiro[4.5]decane-2,8-dicarboxylic acid, 8-(1,1-dimethylethyl) ester](/img/structure/B15135839.png)
![7-bromo-3aH-thieno[3,2-c]pyridin-4-one](/img/structure/B15135841.png)
![1,7a-Dihydroimidazo[4,5-b]pyridine-2-thione](/img/structure/B15135851.png)
![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[5,6-dideuterio-4-(dideuterio(15N)amino)-2-oxo(1,3-15N2)pyrimidin-1-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B15135857.png)



![6-Bromo-4a,5,6,7,8,8a-hexahydrobenzo[e][1,3]oxazine-2,4-dione](/img/structure/B15135883.png)
![N-[5-[2-fluoro-5-[[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]carbamoyl]phenyl]-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B15135891.png)

